molecular formula C8H16ClNO B1487338 2-(Cyclopropylmethyl)morpholine hydrochloride CAS No. 2208273-00-9

2-(Cyclopropylmethyl)morpholine hydrochloride

Cat. No.: B1487338
CAS No.: 2208273-00-9
M. Wt: 177.67 g/mol
InChI Key: ZODWQYJNSCRANW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholines, which are heterocyclic organic compounds containing a nitrogen atom within a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)morpholine hydrochloride typically involves the reaction of cyclopropylmethylamine with morpholine in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)morpholine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylmethyl)morpholine hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity, making it useful in the study of biological processes.

  • Medicine: It could be explored for its therapeutic properties, such as in the development of new drugs.

  • Industry: The compound may find applications in various industrial processes, such as in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Cyclopropylmethyl)morpholine hydrochloride can be compared with other similar compounds, such as:

  • Morpholine: The parent compound, which lacks the cyclopropylmethyl group.

  • Cyclopropylmethylamine: A related compound without the morpholine ring.

  • Other substituted morpholines: Compounds with different substituents on the morpholine ring.

Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(cyclopropylmethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)5-8-6-9-3-4-10-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWQYJNSCRANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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